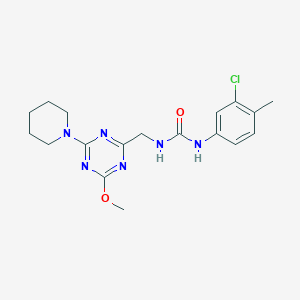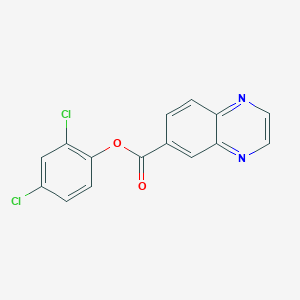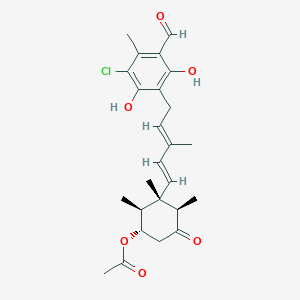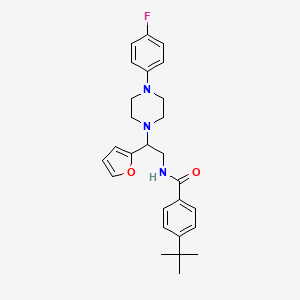![molecular formula C34H29F2NO3 B2882182 (3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one CAS No. 882083-27-4](/img/structure/B2882182.png)
(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one is a useful research compound. Its molecular formula is C34H29F2NO3 and its molecular weight is 537.607. The purity is usually 95%.
BenchChem offers high-quality (3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The introduction of fluorine into a molecule can significantly influence biological properties like metabolic stability and therapeutic efficacy due to hydrogen bonding interactions at the active sites of enzymes . Compounds with similar structures have shown pronounced antimicrobial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Candida species .
Anticancer Properties
The structural motif of this compound, particularly the presence of the fluorophenyl group, is associated with anticancer activities. Synthesized derivatives have been evaluated for their cytotoxic properties on colorectal carcinoma cells, with some showing significant cytotoxicity and potential for use as cancer therapeutics .
Drug Design and Development
Due to its structural complexity and the presence of multiple pharmacophores, this compound is of interest in drug design and development. Its molecular framework allows for interactions with various biological targets, which is crucial for the development of new medications with improved potency and selectivity .
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction of compounds with biological targets. This compound’s structure allows for good binding interactions at the active sites of enzymes, which is valuable for rational drug design and predicting the affinity and activity of drug candidates .
Fluorescence Studies
Compounds with fluorophenyl groups, like this one, are often studied for their fluorescence properties. These studies are important for developing new fluorescent probes for biological imaging and diagnostics .
Antioxidant Activity
The fluorophenyl moiety in this compound’s structure is associated with antioxidant properties. Antioxidants are crucial for protecting cells from oxidative stress, and this compound could be used to study oxidative processes in biological systems or to develop new antioxidant therapies .
Pharmacokinetics and Dynamics
The fluorine atom’s presence in pharmaceuticals can affect their pharmacokinetic and pharmacodynamic profiles, including solubility, lipophilicity, and bioavailability. Research into this compound could provide insights into how fluorine substitution impacts these properties .
Enzyme Inhibition
Due to its potential for strong interactions with enzyme active sites, this compound could be explored for its enzyme inhibition capabilities. This is particularly relevant for designing inhibitors for enzymes that are therapeutic targets in various diseases .
Propriétés
IUPAC Name |
(3E,5E)-3,5-bis[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29F2NO3/c1-37-20-28(18-24-6-14-32(15-7-24)39-22-26-2-10-30(35)11-3-26)34(38)29(21-37)19-25-8-16-33(17-9-25)40-23-27-4-12-31(36)13-5-27/h2-19H,20-23H2,1H3/b28-18+,29-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXGVNGMQHIIAH-UOSOPFLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=C(C=C5)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)/C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=C(C=C5)F)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2882099.png)


![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2882105.png)
![N-(4-bromophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882106.png)








![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2882122.png)